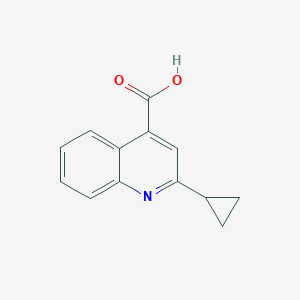

2-Cyclopropylquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOFXKNWXLKLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298387 | |

| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119778-64-2 | |

| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylquinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2-Cyclopropylquinoline-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. This document consolidates available data on its synthesis, potential therapeutic applications, and underlying mechanisms of action.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound belonging to the quinoline carboxylic acid class. Its core structure features a quinoline ring system substituted with a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 213.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 119778-64-2 | --INVALID-LINK-- |

| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |

| Melting Point | 212 °C (with decomposition) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 400.1 ± 45.0 °C | --INVALID-LINK-- |

| pKa (Predicted) | 1.15 ± 0.10 | --INVALID-LINK-- |

| Purity | 95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |

Spectral Data: 1H NMR, IR, and mass spectrometry data for this compound are available through specialized chemical databases such as ChemicalBook.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline-4-carboxylic acid synthesis, primarily the Doebner and Pfitzinger reactions.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde (in this case, cyclopropanecarboxaldehyde), and pyruvic acid.[2][3]

Experimental Protocol (Adapted from general Doebner reaction procedures):

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and cyclopropanecarboxaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1 equivalent).

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, cyclopropyl methyl ketone) in the presence of a strong base.[1][4]

Experimental Protocol (Adapted from general Pfitzinger reaction procedures):

-

Base Preparation: Prepare a solution of a strong base, such as potassium hydroxide, in a suitable solvent like ethanol.

-

Isatin Addition: Add isatin to the basic solution and stir until the isatin dissolves and the ring opens to form the potassium salt of isatinic acid.

-

Carbonyl Compound Addition: Add cyclopropyl methyl ketone to the reaction mixture.

-

Heating: Heat the mixture to reflux for an extended period (typically 12-24 hours). Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

-

Precipitation: Acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be recrystallized to obtain pure this compound.

Biological Activity and Potential Applications

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific data for the 2-cyclopropyl derivative is limited, its potential activities can be inferred from related compounds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant area of research for quinoline-4-carboxylic acids is their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] Inhibition of DHODH can deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism makes DHODH an attractive target for the development of anticancer and immunosuppressive agents. Several 2-substituted quinoline-4-carboxylic acid derivatives have shown potent DHODH inhibitory activity with IC₅₀ values in the nanomolar range.[5]

Experimental Protocol: DHODH Inhibition Assay (General)

A common method to assess DHODH inhibition is a spectrophotometric assay that measures the reduction of a substrate, typically 2,6-dichloroindophenol (DCIP), by the enzyme.

-

Enzyme Preparation: Recombinant human DHODH is purified and prepared at a suitable concentration.

-

Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), coenzyme Q10, and L-dihydroorotic acid.

-

Inhibitor Addition: The test compound, this compound, is dissolved in DMSO and added to the reaction mixture at various concentrations.

-

Enzyme Initiation: The reaction is initiated by the addition of the DHODH enzyme.

-

Measurement: The rate of DCIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Antimicrobial Activity

The quinoline scaffold is a core component of many antimicrobial agents. Quinoline-4-carboxylic acids have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Strains: A panel of clinically relevant bacterial strains is selected.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

-

Compound Dilution: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathways

Based on the activities of related quinoline derivatives, this compound may modulate several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[9]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. Some quinoline-4-carboxylic acid derivatives have been identified as inhibitors of STAT3 signaling.[10]

Conclusion

This compound is a versatile compound with significant potential for further investigation in drug discovery and development. Its synthesis is achievable through well-established chemical reactions. Based on the known biological activities of the quinoline-4-carboxylic acid scaffold, this compound warrants further exploration as a potential inhibitor of DHODH for anticancer and immunosuppressive applications, as well as for its anti-inflammatory and antimicrobial properties. Future research should focus on obtaining quantitative biological data for this specific molecule to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on 2-Cyclopropylquinoline-4-carboxylic Acid: Structure and Potential Function

This technical guide provides a comprehensive overview of the chemical structure and potential biological functions of 2-Cyclopropylquinoline-4-carboxylic acid. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document collates available structural data and explores putative functions based on the activities of structurally related quinoline-4-carboxylic acid derivatives, offering a valuable resource for further investigation of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position.[1] The presence of the quinoline scaffold, a common motif in many biologically active compounds, and the specific substitutions, suggest its potential for diverse pharmacological activities.[2]

The key structural and chemical properties are summarized below:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 119778-64-2 | [1] |

| Molecular Formula | C13H11NO2 | [1] |

| Molecular Weight | 213.236 g/mol | [1] |

| Canonical SMILES | O=C(O)C1=CC(C2CC2)=NC2=CC=CC=C21 | [1] |

| InChI Key | HYOFXKNWXLKLSH-UHFFFAOYSA-N | [1] |

| Physical State | Solid | [1] |

| Purity | Typically ≥95% | [3] |

Potential Biological Function and Signaling Pathway

Direct experimental data on the biological function of this compound is not extensively available in the public domain. However, the broader class of quinoline-4-carboxylic acid derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Of particular interest is the activity of a structurally related compound, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (designated as P6), which has been identified as a selective inhibitor of Sirtuin 3 (SIRT3). This suggests that this compound may also function as a modulator of sirtuin activity.

The SIRT3 Signaling Pathway and its Role in Cancer

SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. It has a dual role in cancer, acting as either a tumor suppressor or an oncogene depending on the cellular context. In some cancers, such as MLLr leukemia, inhibition of SIRT3 has been shown to induce cell cycle arrest and differentiation, highlighting its potential as a therapeutic target.

The following diagram illustrates a simplified signaling pathway involving SIRT3 and the potential point of inhibition by a quinoline-4-carboxylic acid derivative.

Quantitative Data

The following table summarizes the reported in vitro activity of the SIRT3 inhibitor, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6), which serves as a reference for the potential potency of structurally similar compounds.

| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 | Biochemical Assay | 7.2 | - | |

| " | SIRT1 | Biochemical Assay | 32.6 | - | |

| " | SIRT2 | Biochemical Assay | 33.5 | - | |

| " | MLLr leukemic cells | Antiproliferative Assay | Potent | MLLr leukemic cell lines |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives. These methods can be adapted for the study of this compound.

Synthesis of 2-Substituted Quinoline-4-carboxylic Acids via the Doebner Reaction

This protocol describes a general method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.

Materials:

-

Substituted aniline

-

Substituted aldehyde

-

Pyruvic acid

-

Ethanol

-

Trifluoroacetic acid (catalyst)

-

Ice

-

Potassium carbonate (K2CO3) solution

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and the substituted aldehyde (1 equivalent) in ethanol.

-

Reflux the mixture for 1 hour.

-

Add pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid to the reaction mixture.

-

Continue to reflux for an additional 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.

-

Filter the solid product and wash with cold water.

-

To purify, dissolve the crude product in an aqueous potassium carbonate solution, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate with a suitable acid (e.g., acetic acid or dilute HCl).

-

Collect the purified product by filtration, wash with water, and dry under vacuum.

In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

References

Potential Biological Activities of 2-Cyclopropylquinoline-4-carboxylic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] This technical guide explores the potential therapeutic applications of 2-Cyclopropylquinoline-4-carboxylic acid by summarizing the known biological effects of analogous compounds. Key potential activities include anticancer, anti-inflammatory, and antimicrobial effects. This is attributed to the ability of the quinoline core to interact with various biological targets. This document provides a comprehensive overview of quantitative data from related compounds, detailed experimental protocols for relevant assays, and visual representations of key signaling pathways and experimental workflows to guide further investigation into this promising molecule.

Potential Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.[1] These include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as sirtuins and dihydroorotate dehydrogenase (DHODH).[4][5]

Sirtuin Inhibition

Certain 2-substituted quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a dichotomous role in cancer.[4] Selective inhibition of SIRT3 is a promising strategy for cancers with abnormal SIRT3 function, such as acute myeloid leukemia (AML).[4]

Table 1: SIRT3 Inhibitory Activity of a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) [4]

| Compound | Target | IC50 (µM) |

| P6 | SIRT3 | 7.2 |

| SIRT1 | 32.6 | |

| SIRT2 | 33.5 |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A structure-guided approach has led to the discovery of potent quinoline-4-carboxylic acid-based inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.[5][6]

Table 2: DHODH Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives [5]

| Compound ID | DHODH IC50 (nM) |

| 41 | 9.71 ± 1.4 |

| 43 | 26.2 ± 1.8 |

| 46 (1,7-naphthyridine) | 28.3 ± 3.3 |

Antiproliferative Activity

Quinoline derivatives have shown selective viability reduction in various cancer cell lines.[7] The antiproliferative effects are often evaluated using the sulforhodamine B (SRB) or MTT assays.[1][7]

Table 3: Antiproliferative Activity of Selected Quinoline Derivatives [7]

| Cell Line | Cancer Type | Compound | Growth Inhibition Capacity |

| MCF7 | Mammary | Kynurenic acid (hydrate), quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | Most remarkable |

| HELA | Cervical | Quinoline-2-carboxylic acid | Significant cytotoxicity |

Potential Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have exhibited notable anti-inflammatory properties.[7][8] This has been demonstrated in studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.[7] Furthermore, some derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9]

Table 4: COX-2 Inhibitory Activity of a Tetrahydro-benzo[h]quinoline-4-carboxylic acid Derivative (9e) [9]

| Compound | Target | IC50 (µM) | Selectivity Index |

| 9e | COX-2 | 0.043 | >513 |

| Celecoxib (Reference) | COX-2 | 0.060 | 405 |

Potential Antimicrobial Activity

The quinoline scaffold is central to many antibacterial drugs, and derivatives of quinoline-4-carboxylic acid have shown promising activity against a range of bacteria.[1][10] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11]

Antibacterial Activity

Studies have shown that synthetic 2-aryl-quinoline-4-carboxylic acid derivatives possess good antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]

Table 5: Antibacterial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives [10]

| Compound | Mean Inhibition Zone (mm) at 0.1 µg/µL |

| 4 | 13.7 ± 0.58 |

| 9 | 16.0 ± 1.7 |

| 10 | 20.7 ± 1.5 |

| Ciprofloxacin (Control) | - |

Antituberculosis Activity

A 2-(furan-2-yl) quinoline-4-carboxylic acid derivative has been synthesized and has shown promising in vitro anti-tuberculosis activity, with a minimum inhibitory concentration (MIC) comparable to standard antitubercular agents.[12]

Experimental Protocols

SIRT3 Inhibition Assay[4]

A typical SIRT3 inhibition assay involves the use of a fluorogenic substrate. The enzyme, inhibitor, and substrate are incubated together, and the fluorescence generated from the deacetylation of the substrate is measured over time. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

DHODH Inhibition Assay[5][6]

The enzymatic activity of DHODH can be measured spectrophotometrically by monitoring the reduction of a specific electron acceptor. The assay mixture contains the enzyme, the substrate (dihydroorotate), an electron acceptor, and the inhibitor. The decrease in absorbance is measured to determine the reaction rate and calculate the IC50 of the inhibitor.

Cell Viability (MTT) Assay[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Determination[1]

-

Inoculum Preparation: A standardized bacterial inoculum is prepared.

-

Compound Dilution: The test compound is serially diluted in a microtiter plate.

-

Inoculation: The bacterial inoculum is added to each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Caption: Potential inhibition of the de novo pyrimidine biosynthesis pathway.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that this compound holds significant potential as a biologically active agent. The cyclopropyl moiety at the 2-position may offer unique steric and electronic properties that could modulate its interaction with various biological targets, potentially leading to enhanced potency and selectivity.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains. Mechanistic studies to identify its specific molecular targets will be crucial for its development as a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jchr.org [jchr.org]

The Diverse Mechanisms of Action of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation for a wide range of therapeutic agents. First identified in the 19th century, this heterocyclic motif has been the subject of extensive synthetic exploration, leading to the discovery of compounds with diverse biological activities.[1] Derivatives of this core structure have shown significant potential as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[2] The versatility of the quinoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. This technical guide provides an in-depth overview of the primary mechanisms of action for quinoline-4-carboxylic acid derivatives, with a focus on their roles as anticancer and antibacterial agents.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline-4-carboxylic acid derivatives have emerged as promising candidates for cancer therapy, exhibiting a variety of mechanisms to thwart cancer cell growth and proliferation. These mechanisms primarily involve the inhibition of critical enzymes and the disruption of essential cellular processes.

Inhibition of Sirtuin 3 (SIRT3)

A notable mechanism of action for some quinoline-4-carboxylic acid derivatives is the inhibition of Sirtuin 3 (SIRT3), a member of the NAD+-dependent deacetylase family. SIRT3 is predominantly located in the mitochondria and plays a crucial role in regulating metabolism and cellular stress responses. In the context of cancer, its role can be complex. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as potent SIRT3 inhibitors.[3][4] One such compound, P6, demonstrated selective inhibitory activity against SIRT3, leading to the induction of G0/G1 phase cell cycle arrest and differentiation in mixed-lineage leukemia (MLLr) cell lines.[3][4] This suggests that SIRT3 inhibition by these derivatives can be a viable strategy for leukemia differentiation therapy.[3]

Inhibition of Histone Deacetylases (HDACs)

Another key anticancer mechanism is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[5] Aberrant HDAC activity is a common feature in many cancers. Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors, with some compounds showing significant selectivity for HDAC3.[5] For example, compound D28 was found to be an HDAC3 selective inhibitor that induces G2/M cell cycle arrest and promotes apoptosis in K562 leukemia cells, highlighting its potential as a lead compound for cancer treatment.[5]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in proliferating cancer cells. A structure-guided approach has led to the development of quinoline-4-carboxylic acid derivatives as potent DHODH inhibitors.[6][7] Compounds such as 41 and 43 have demonstrated low nanomolar IC50 values against DHODH.[6][7] Importantly, compound 41 also showed significant oral bioavailability, supporting its potential for further preclinical development as an anticancer agent.[6][7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-4-carboxylic acid derivatives.

| Compound ID | Target Enzyme | Cancer Cell Line | IC50 | Reference |

| P6 | SIRT3 | MLLr leukemic cells | 7.2 µM | [3][4] |

| D28 | HDAC3 | K562 (Leukemia) | - | [5] |

| 41 | DHODH | - | 9.71 ± 1.4 nM | [6][7] |

| 43 | DHODH | - | 26.2 ± 1.8 nM | [6][7] |

| f4 | GyrB (bacterial) | - | 0.31 µM | [8][9] |

| f14 | GyrB (bacterial) | - | 0.28 µM | [8] |

Antibacterial Activity: Targeting DNA Gyrase

The quinoline scaffold is famously associated with antibacterial activity, with fluoroquinolones being a major class of antibiotics. Newer quinoline-4-carboxylic acid derivatives are being developed to overcome growing antibiotic resistance.

Inhibition of DNA Gyrase Subunit B (GyrB)

A primary target for these antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10] Specifically, many new derivatives are designed to inhibit the DNA gyrase subunit B (GyrB), which is a promising target that has not been exploited by currently approved antibiotics.[8][9] This offers a potential avenue to combat drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[8][9] N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, derived from the quinoline core, have been identified as novel and potent inhibitors of GyrB.[8] For instance, compound f1 and its more potent analogs f4 and f14 have shown significant inhibitory activity against the target protein.[8][9]

Quantitative Data on Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected quinoline-4-carboxylic acid derivatives targeting DNA gyrase.

| Compound ID | Target Organism | Target Enzyme | IC50 / MIC | Reference |

| f1 | S. aureus (MRSA) | GyrB | IC50: 1.21 µM, MIC: 4-8 µg/mL | [8][9] |

| f4 | S. aureus | GyrB | IC50: 0.31 µM | [8][9] |

| f14 | S. aureus | GyrB | IC50: 0.28 µM | [8] |

| 6b | S. aureus | DNA Gyrase | IC50: 33.64 µM | [11] |

| 10 | S. aureus | DNA Gyrase | IC50: 8.45 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for assays relevant to the mechanisms of action discussed.

Protocol for SIRT3 Inhibition Assay

This protocol is based on the general principles of sirtuin activity assays.

-

Reagents and Materials: Recombinant human SIRT3 enzyme, NAD+, fluorogenic acetylated peptide substrate, developer solution, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), test compounds (quinoline-4-carboxylic acid derivatives), and a positive control inhibitor.

-

Procedure:

-

Prepare a serial dilution of the test compounds in assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound solution, and the SIRT3 enzyme.

-

Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (enzyme without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for S. aureus DNA Gyrase Supercoiling Assay

This protocol outlines the steps to measure the inhibition of DNA gyrase activity.

-

Reagents and Materials: S. aureus DNA gyrase, relaxed pBR322 DNA substrate, ATP, assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), test compounds, and a positive control (e.g., ciprofloxacin).

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound.

-

Add S. aureus DNA gyrase to the mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

-

Data Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of an active compound. Quantify the band intensities to determine the concentration at which 50% of the supercoiling activity is inhibited (IC50).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic data analysis of 2-Cyclopropylquinoline-4-carboxylic acid

An In-depth Spectroscopic Analysis of 2-Cyclopropylquinoline-4-carboxylic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a molecule of interest in medicinal chemistry. The following sections detail the compound's structural data obtained through various analytical techniques, outline the experimental protocols for acquiring this data, and illustrate the analytical workflow.

Molecular and Physical Properties

This compound has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol .[1][2] It typically presents as a solid and is noted for its applications in the development of small molecule inhibitors and other advanced chemical frameworks.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol [1][2] |

| Monoisotopic Mass | 213.07898 Da[3] |

| Physical State | Solid[1][4] |

| Purity | Typically ≥98%[1] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the structure and purity of synthesized compounds. The data below has been compiled from various sources to provide a detailed structural profile of this compound.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a high chemical shift (around 12 δ) in ¹H NMR spectra.[5][6] The carboxyl carbon typically absorbs in the 165 to 185 δ range in ¹³C NMR spectra.[5][6]

Table 1: ¹H NMR Data Data for this compound is available but specific peak assignments were not found in the provided search results. A representative dataset would include signals for the cyclopropyl, quinoline, and carboxylic acid protons.

Table 2: ¹³C NMR Data ChemicalBook indicates the availability of ¹³C NMR data, but specific shifts were not detailed in the search results.[7] A typical spectrum would show distinct peaks for the cyclopropyl carbons, the nine carbons of the quinoline ring, and the carboxylic acid carbon.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted monoisotopic mass is 213.07898 Da.[3] High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The main fragmentation pathways for quinoline-4-carboxylic acids often involve the loss of the carboxyl group (COOH) or carbon dioxide (CO₂).[8]

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 214.08626 |

| [M+Na]⁺ | 236.06820 |

| [M-H]⁻ | 212.07170 |

| [M]⁺ | 213.07843 |

(Data sourced from PubChemLite, predicted using CCSbase)[3]

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the carboxylic acid group.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Absorption Region (cm⁻¹) | Description |

| O–H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad band due to hydrogen bonding.[5][9][10] |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, intense band.[5][9] |

| C–O Stretch | 1320 - 1210 | Medium intensity band.[9] |

| O–H Bend | 1440 - 1395 & 950 - 910 | Medium intensity bands.[9] |

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The quinoline ring system, being an extended aromatic system, is expected to show strong absorbance in the UV region. The presence of the carbonyl group can also contribute to the UV-Vis spectrum, often showing a weak n→π* transition around 270-300 nm.[11] Conjugation between the quinoline ring and the carboxylic acid group will influence the position of the λₘₐₓ.[11] Carboxylic acids themselves typically show an absorption maximum around 210 nm.[12]

Synthesis and Experimental Protocols

A common and effective method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction.[13][14] This three-component reaction provides a straightforward route to the desired molecular scaffold.

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the reactants would be aniline, cyclopropanecarbaldehyde, and pyruvic acid.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS#:119778-64-2 | 2-CYCLOPROPYL-QUINOLINE-4-CARBOXYLIC ACID | Chemsrc [chemsrc.com]

- 3. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Cyclopropyl-quinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. 2-CYCLOPROPYL-QUINOLINE-4-CARBOXYLIC ACID(119778-64-2) 1H NMR spectrum [chemicalbook.com]

- 8. chempap.org [chempap.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Cyclopropylquinoline-4-carboxylic Acid: Safety, Handling, and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 2-Cyclopropylquinoline-4-carboxylic acid. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and drug development applications.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H11NO2 | [1] |

| Molecular Weight | 213.236 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | 98% | [1] |

| CAS Number | 119778-64-2 | [1] |

| IUPAC Name | This compound | [1] |

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory contact.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation |

Source: Information synthesized from multiple safety data sheets for quinoline carboxylic acid derivatives.

For the parent compound, quinoline-4-carboxylic acid, an intraperitoneal LD50 in mice has been reported as 200 mg/kg.[2]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated. A dust mask type N95 (US) is recommended.[3]

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

3.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

3.4. Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures

4.1. First Aid Measures

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. If feeling unwell, call a poison center or doctor.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]

4.2. Accidental Release Measures

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled material and place it in a suitable container for disposal.

-

Do not let the product enter drains.

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The following are representative experimental protocols for assessing the irritation potential of chemical substances, based on OECD guidelines.

5.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is used to identify chemicals that are irritant to the skin.[5][6][7][8]

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure:

-

A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period.

-

Following exposure, the tissue is thoroughly rinsed.

-

-

Endpoint Measurement: Cell viability is assessed using the MTT assay. The enzymatic conversion of the yellow MTT tetrazolium salt to a blue formazan product by viable cells is measured spectrophotometrically.

-

Classification: A chemical is identified as a skin irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) relative to a negative control.[6]

5.2. Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes procedures to determine the potential for a substance to cause eye irritation or corrosion.[9][10] It emphasizes a tiered testing strategy to minimize animal use.

-

Weight-of-the-Evidence Analysis: Before in vivo testing, all existing information on the substance and its structural analogs is evaluated. This includes physicochemical properties, results from other toxicity tests, and data from in vitro studies.

-

In Vitro Testing: Validated in vitro tests, such as the Reconstructed human Cornea-like Epithelium (RhCE) test method, are performed to predict eye irritation potential.[11]

-

In Vivo Testing (if necessary): If in vitro data is insufficient, a sequential in vivo test using a single animal is considered.

-

A small, single dose of the substance is applied to the eye of one animal.

-

The eye is observed for signs of irritation or corrosion at specific intervals.

-

If severe damage is observed, no further testing is performed. If the initial test is inconclusive, a confirmatory test on a second animal may be conducted.

-

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Visualizations

Hazard Identification and Control Workflow

The following diagram illustrates a logical workflow for identifying and controlling the hazards associated with this compound in a laboratory setting.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 喹啉-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. oecd.org [oecd.org]

- 6. iivs.org [iivs.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. thepsci.eu [thepsci.eu]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry. Its versatile nature, arising from multiple points for chemical modification, has enabled the development of a vast array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the quinoline core, detailing its synthesis, mechanisms of action, structure-activity relationships, and applications in modern drug discovery, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Quinoline Core

The construction of the quinoline ring system can be achieved through several classic named reactions, each offering a unique pathway to substituted derivatives.[1]

Skraup Synthesis

A fundamental method for quinoline synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] The reaction is notoriously exothermic but effective for producing quinoline itself and some substituted analogs.[2]

Experimental Protocol: Skraup Synthesis of Quinoline [2]

-

Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, create a homogeneous slurry of arsenic pentoxide (588 g, 2.45 moles), 3-nitro-4-aminoanisole (588 g, 3.5 moles), and glycerol (1.2 kg, 13 moles).

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

-

Heating: After the initial exothermic reaction subsides, heat the mixture in an oil bath, maintaining a temperature of 140-150°C for 3-4 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolation: Perform steam distillation to isolate the crude quinoline. The quinoline layer is then separated from the aqueous layer in the distillate.

-

Purification: The crude product is purified by fractional distillation, collecting the fraction boiling at 235-237°C.

Friedländer Synthesis

The Friedländer synthesis provides a more versatile and generally milder route to substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [3]

-

Reactant Preparation: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%) as a Lewis acid catalyst.

-

Reaction: Stir the reaction mixture at 60°C. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a key pharmacophore in a multitude of approved drugs and clinical candidates, exhibiting a broad range of biological activities.

Antimalarial Agents

Quinoline-containing drugs have long been a cornerstone of antimalarial therapy.[5] These agents are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite in its acidic food vacuole.[6] By inhibiting the polymerization of heme into hemozoin, free heme accumulates, leading to oxidative stress and parasite death.[6]

Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives

| Compound | Target/Strain | IC₅₀ (µM) | Reference |

| Chloroquine | P. falciparum (D6, chloroquine-sensitive) | 0.370 | [7] |

| Chloroquine | P. falciparum (W2, chloroquine-resistant) | - | [7] |

| Quinine | P. falciparum | - | |

| Mefloquine | P. falciparum | - | |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum (chloroquine-resistant) | 1.2 | [5] |

| 4-aminoquinoline-pyrimidine hybrid | P. falciparum (W2, chloroquine-resistant) | 0.033 | [7] |

| Quinoline-1,2,4-triazine hybrid (40d) | β-hematin formation | 4.54 ± 0.16 | [5] |

| Quinoline derivative (5) | P. falciparum | 0.014 - 5.87 µg/mL | [5] |

Antibacterial Agents (Fluoroquinolones)

The fluoroquinolones are a major class of synthetic antibacterial agents characterized by a quinoline core with a fluorine atom at position 6. They exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] This inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[8][9]

Table 2: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones

| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Ciprofloxacin | E. coli | ≤0.25 | - | [10] |

| Ciprofloxacin | P. aeruginosa | ≤0.5 | - | [10] |

| Levofloxacin | H. pylori | - | - | [11] |

| Norfloxacin | E. coli | - | - | [12] |

Anticancer Agents

The quinoline scaffold is prevalent in a number of anticancer drugs that target various aspects of cancer cell biology, including cell signaling, proliferation, and survival.

Many quinoline-based compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

-

EGFR and VEGFR Inhibitors: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are crucial targets in oncology.[9][13] Quinoline derivatives have been developed as dual inhibitors of these receptors, blocking downstream signaling pathways involved in cell proliferation and angiogenesis.[9][14]

-

PI3K/Akt/mTOR Pathway Inhibitors: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[15] Several quinoline-based molecules have been identified as potent inhibitors of this pathway, showing promise in treating various cancers.[16][17]

Table 3: In Vitro Activity of Quinoline-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC₅₀ / Kᵢ (nM) | Reference |

| Compound 5a | EGFR / HER-2 | 71 / 31 | [14] |

| Quinoxalinone CPD4 | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 | [18] |

| PQQ | mTOR | 64 | [16] |

| Quinoline derivative (8i) | PI3Kα | 0.50 - 2.03 | [17] |

| Isoxazolo-quinoline-3,4-dione (14) | Pim-1 / Pim-2 | Kᵢ = 2.5 / 43.5 | [19] |

| Bosutinib (SKI-606) | Src | 1 - 3 | [20] |

| Ki8751 | VEGFR-2 | 0.9 | [20] |

Microtubules, dynamic polymers of tubulin, are essential for cell division. Some quinoline derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics.[21][22] This leads to mitotic arrest and apoptosis in cancer cells.[22]

Table 4: In Vitro Activity of Quinoline-Based Tubulin Inhibitors

| Compound | Target/Assay | IC₅₀ (µM) | Reference |

| Compound 4c | Tubulin Polymerization | 17 ± 0.3 | [22] |

| Compound 4g | MCF-7 cell line | 3.02 ± 0.63 | [23] |

| St. 42 | Tubulin Polymerization | 2.54 | [21] |

| St. 43 | Tubulin Polymerization | 2.09 | [21] |

| Q19 | HT-29 cell line | 0.051 | [24] |

Biological Evaluation Protocols

The assessment of the biological activity of novel quinoline derivatives is crucial for drug development. Standardized in vitro assays are employed to determine cytotoxicity and mechanism of action.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

Experimental Protocol: MTT Assay [8][25]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline test compound. Include vehicle control wells (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring importance in medicinal chemistry. The ability of quinoline-based compounds to interact with a wide range of biological targets, from enzymes in infectious pathogens to key signaling proteins in human cells, underscores the privileged nature of this heterocyclic system. Future research will undoubtedly continue to unlock the full potential of the quinoline scaffold in the development of novel and effective medicines.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedlander quinoline synthesis [quimicaorganica.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. ijpbs.com [ijpbs.com]

- 10. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. smj.org.sa [smj.org.sa]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. ijmphs.com [ijmphs.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Versatility of 2-Cyclopropylquinoline-4-carboxylic Acid as a Key Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 2-cyclopropylquinoline-4-carboxylic acid stands out as a valuable building block for the synthesis of novel drug candidates. The incorporation of a cyclopropyl group at the 2-position can significantly influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets, making it an attractive starting point for the development of potent and selective inhibitors for various enzymes and receptors. This technical guide explores the key applications of this compound in drug discovery, with a focus on its role in the development of HMG-CoA reductase inhibitors and its potential in other therapeutic areas such as cancer and infectious diseases.

HMG-CoA Reductase Inhibition: A Prime Application

A significant application of the 2-cyclopropylquinoline scaffold lies in the development of potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Statins, which are HMG-CoA reductase inhibitors, are among the most prescribed drugs worldwide for the treatment of hypercholesterolemia. Research has shown that novel 2-cyclopropyl-4-thiophenyl quinoline-based mevalonolactones exhibit potent HMG-CoA reductase inhibitory activity, with some compounds showing efficacy comparable to or greater than commercially available statins like pitavastatin.[1]

Quantitative Analysis of HMG-CoA Reductase Inhibitory Activity

The following table summarizes the in vitro HMG-CoA reductase inhibitory activity of synthesized 2-cyclopropyl-4-thiophenyl-quinoline derivatives.

| Compound ID | Structure | IC50 (nM)[1] |

| 1d | (4R,6S)-6-[(E)-2-(2-cyclopropyl-6-fluoro-4-(4-fluoro-thiophenyl)-quinoline-3-yl)-ethenyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one | 8.9 |

| 1f | (4R,6S)-6-[(E)-2-(2-cyclopropyl-6-fluoro-4-(3-methoxy-thiophenyl)-quinoline-3-yl)-ethenyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one | 9.2 |

| 1q | (4R,6S)-6-[(E)-2-(2-cyclopropyl-6-fluoro-4,7-di(3-methoxy-thiophenyl)-quinoline-3-yl)-ethenyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one | 7.5 |

| Pitavastatin | (Reference drug) | 8.5 |

Cholesterol Biosynthesis Pathway and HMG-CoA Reductase Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase and its inhibition by statin-like compounds.

Caption: Inhibition of HMG-CoA Reductase in the Cholesterol Biosynthesis Pathway.

Experimental Protocol: Synthesis of 2-Cyclopropyl-4-thiophenyl-quinoline Mevalonolactones

The synthesis of these potent HMG-CoA reductase inhibitors involves a multi-step process starting from substituted anilines. While not directly starting from this compound, this protocol highlights the construction of the key 2-cyclopropylquinoline core.[1]

Step 1: Synthesis of 2-cyclopropyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester A mixture of a substituted aniline (1.0 eq), diethyl 2-(cyclopropanecarbonyl)malonate (1.2 eq), and diphenyl ether is heated at 250 °C for 30 minutes. After cooling, the reaction mixture is diluted with hexane, and the precipitate is collected by filtration and washed with hexane to afford the product.

Step 2: Synthesis of 2-cyclopropyl-4-chloroquinoline-3-carboxylic acid ethyl ester The product from Step 1 is refluxed in phosphorus oxychloride for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured into ice water. The resulting solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2-cyclopropyl-4-thiophenyl-quinoline-3-carboxylic acid ethyl ester To a solution of the product from Step 2 in DMF, a substituted thiophenol (1.2 eq) and potassium carbonate (2.0 eq) are added. The mixture is stirred at 80 °C for 4 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Subsequent modifications The resulting ester is then subjected to a series of reactions including DIBAL-H reduction, Wittig reaction with a phosphonium ylide derived from a protected mevalonolactone precursor, and finally deprotection to yield the target mevalonolactone derivatives.

Caption: General synthetic workflow for 2-cyclopropyl-quinoline HMG-CoA reductase inhibitors.

Potential Applications in Oncology and Infectious Diseases

The quinoline-4-carboxylic acid scaffold is also a key component in compounds targeting other diseases, suggesting that this compound could be a valuable starting material for developing novel therapeutics in these areas.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[2] Inhibition of DHODH is a validated strategy for the treatment of cancer and autoimmune diseases.[2] Several 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[2][3] The introduction of a cyclopropyl group at the 2-position could lead to novel DHODH inhibitors with improved potency and pharmacokinetic properties.

Anticancer Activity via Other Mechanisms

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuin 3 (SIRT3), both of which are promising targets for cancer therapy.[4][5] Given the structural similarities, this compound could serve as a scaffold to develop novel HDAC and SIRT3 inhibitors.

Antibacterial Activity

The quinoline core is famously present in quinolone and fluoroquinolone antibiotics. While the primary mechanism of these drugs involves inhibition of bacterial DNA gyrase and topoisomerase IV, the broader quinoline-4-carboxylic acid class has shown activity against various bacterial strains.[6] Further exploration of this compound derivatives could lead to the discovery of new antibacterial agents.

Future Directions

This compound is a promising and versatile building block in medicinal chemistry. While its application in the development of HMG-CoA reductase inhibitors is well-documented, its potential in other therapeutic areas remains largely untapped. Future research should focus on:

-

Diversification of the scaffold: Synthesizing libraries of derivatives by modifying the carboxylic acid group (e.g., amides, esters) and functionalizing the quinoline ring to explore structure-activity relationships (SAR).

-

Broad biological screening: Testing these new derivatives against a wide range of biological targets, including DHODH, HDACs, SIRT3, and various bacterial and viral proteins.

-

Computational modeling: Employing in silico methods to guide the design of new derivatives with improved binding affinity and selectivity for their respective targets.

By leveraging the unique properties of the this compound core, researchers can continue to develop novel and effective therapeutic agents for a variety of diseases.

References

- 1. Synthesis and HMG-CoA reductase inhibition of 2-cyclopropyl-4-thiophenyl-quinoline mevalonolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physchemres.org [physchemres.org]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation into the Bioactivity of 2-Cyclopropylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1] The versatility of the quinoline ring system, particularly with substitutions at the 2- and 4-positions, has led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4] This guide explores the potential bioactivity of a specific derivative, 2-Cyclopropylquinoline-4-carboxylic acid, by extrapolating from the established activities of its structural analogs. The introduction of a cyclopropyl group at the 2-position is a common strategy in medicinal chemistry to improve metabolic stability, potency, and target selectivity.

Potential Bioactivities and Mechanisms of Action

Based on the activities of related 2-substituted quinoline-4-carboxylic acids, this compound is hypothesized to exhibit several key bioactivities.

Antimicrobial Activity

Numerous 2-aryl-quinoline-4-carboxylic acid derivatives have demonstrated significant antibacterial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and drug-resistant strains.[2][5] The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4]

Potential Signaling Pathway for Antibacterial Action:

Caption: Putative mechanism of antibacterial action via inhibition of bacterial DNA gyrase and topoisomerase IV.

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have shown promise as anticancer agents, exhibiting antiproliferative effects against various cancer cell lines.[3] One of the potential mechanisms for this activity is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is crucial for cell proliferation.[6]

Potential Signaling Pathway for Anticancer Action:

Caption: Hypothesized anticancer mechanism through inhibition of DHODH and subsequent pyrimidine depletion.

Anti-inflammatory Activity

Quinoline-4-carboxylic acids have also been investigated for their anti-inflammatory properties.[3] The mechanism can be multifaceted, potentially involving the modulation of inflammatory pathways and enzyme activities.

Sirtuin Inhibition

Recent studies have identified 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent inhibitors of Sirtuin 3 (SIRT3), a class III histone deacetylase.[7][8] SIRT3 plays a role in metabolism and cancer, making it an attractive therapeutic target.[7][8] It is plausible that this compound could also exhibit inhibitory activity against sirtuins.

Proposed Experimental Protocols